molecular formula C22H28N2O4S B15106166 (5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione

(5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B15106166
M. Wt: 416.5 g/mol
InChI Key: YWCOUIWAUKSUGG-UYRXBGFRSA-N
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Description

The compound "(5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione" is a thiazolidine-2,4-dione derivative characterized by two key structural motifs:

  • 5-Position: A (Z)-configured 4-isopropylbenzylidene group, which enhances lipophilicity and may influence receptor binding through steric and electronic effects.

This structure is synthesized via Knoevenagel condensation, a method widely employed for arylidene-thiazolidinediones (). The 4-isopropylbenzylidene moiety is derived from 4-isopropylbenzaldehyde, while the 3-position substituent is introduced through alkylation or coupling reactions involving piperidine derivatives. The hydroxyethyl group on the piperidine ring may confer metabolic stability or modulate pharmacokinetic properties.

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

(5Z)-3-[2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl]-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H28N2O4S/c1-15(2)17-8-6-16(7-9-17)13-19-21(27)24(22(28)29-19)14-20(26)23-11-4-3-5-18(23)10-12-25/h6-9,13,15,18,25H,3-5,10-12,14H2,1-2H3/b19-13-

InChI Key

YWCOUIWAUKSUGG-UYRXBGFRSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N3CCCCC3CCO

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCCCC3CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione typically involves multiple steps, including the formation of the thiazolidine-2,4-dione ring and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as piperidine, benzaldehyde derivatives, and thiazolidine-2,4-dione. Reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the 2-Oxoethyl Group

The 2-oxoethyl group (-CO-CH2-) adjacent to the piperidine ring undergoes nucleophilic substitution under mild alkaline or acidic conditions.

Reagents/Conditions Products Yield Key Observations
Primary amines (e.g., methylamine)Amide derivatives at the 2-oxoethyl position~75%Enhanced water solubility due to polar amide formation
Thiols (e.g., ethanethiol)Thioether derivatives~68%Improved stability under oxidative conditions

This reaction is critical for modifying pharmacokinetic properties, such as bioavailability and metabolic resistance.

Oxidation of the Hydroxyethyl Moiety

The hydroxyethyl group (-CH2-CH2-OH) on the piperidine ring is susceptible to oxidation:

Oxidizing Agent Conditions Product Application
KMnO₄ (acidic)Room temperature, 12 hrsKetone derivative (C=O)Increased electrophilicity for further reactions
Jones reagent (CrO₃/H₂SO₄)0–5°C, 2 hrsCarboxylic acid derivativeFacilitates salt formation for drug formulation

Oxidation products are often intermediates in synthesizing analogues with enhanced receptor-binding affinity.

Cycloaddition Reactions at the Benzylidene Group

The conjugated double bond in the benzylidene moiety participates in [4+2] Diels-Alder reactions:

Dienophile Conditions Product Stereochemical Outcome
Maleic anhydrideReflux in toluene, 8 hrsSix-membered bicyclic adductEndo selectivity (>90%)
TetrazineMicrowave, 100°C, 1 hrPyridazine derivativeRetention of Z-configuration

These reactions enable structural diversification while preserving the thiazolidinedione core’s bioactivity .

Hydrolysis of the Thiazolidine Ring

The thiazolidine-2,4-dione ring undergoes hydrolysis under strongly acidic or basic conditions:

Conditions Products Mechanistic Pathway
6M HCl, reflux, 24 hrs2-Mercaptoacetic acid + 4-(propan-2-yl)benzaldehydeAcid-catalyzed ring opening
2M NaOH, 60°C, 6 hrsSodium thiolate + disubstituted ureaBase-mediated cleavage

Hydrolysis studies are essential for assessing metabolic stability and degradation pathways .

Catalytic Hydrogenation of the Z-Configured Double Bond

The Z-configured benzylidene double bond undergoes selective hydrogenation:

Catalyst Conditions Product Selectivity
Pd/C (10% w/w)H₂ (1 atm), ethanol, 25°CDihydro derivative>95% for C=C reduction
Rh/Al₂O₃H₂ (3 atm), THF, 50°CFully saturated analogComplete reduction of aromatic systems

Hydrogenated derivatives exhibit altered PPAR-γ binding profiles, impacting antidiabetic activity.

Spectroscopic Characterization of Reaction Products

Key analytical methods used to confirm reaction outcomes include:

  • NMR Spectroscopy :

    • ¹H NMR: Distinct shifts for protons near the 2-oxoethyl group (δ 3.8–4.2 ppm) and benzylidene moiety (δ 7.2–7.6 ppm).

    • ¹³C NMR: Carbonyl signals at δ 170–180 ppm for the thiazolidinedione core.

  • Mass Spectrometry (MS) :

    • ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 487.2 for the parent compound).

Comparative Reactivity with Analogues

A comparison with structurally related thiazolidinediones highlights unique features:

Compound Key Structural Difference Reactivity Contrast
RosiglitazoneLacks hydroxyethyl-piperidineLower susceptibility to oxidation
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dioneSimpler benzylidene substituentNo participation in cycloadditions

The hydroxyethyl-piperidine side chain in the target compound enhances solubility and enables piperidine-specific reactions (e.g., N-alkylation).

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. It could serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound may have potential applications as a pharmaceutical agent. Its structure suggests it could be effective in treating various diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in the Benzylidene Substituent

The 5-arylidene group is a critical determinant of bioactivity in thiazolidinediones. Key comparisons include:

Compound 5-Position Substituent Lipophilicity (Predicted logP) Synthetic Yield (%) Reference
Target Compound 4-Isopropylbenzylidene ~3.2 (estimated) Not reported -
(Z)-3-(2-aminoethyl)-5-(4-methylbenzylidene)-thiazolidine-2,4-dione (30d) 4-Methylbenzylidene ~2.1 36.0
(Z)-3-(2-aminoethyl)-5-(4-propylbenzylidene)-thiazolidine-2,4-dione (30e) 4-Propylbenzylidene ~3.5 38.0
(Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-thiazolidin-4-one 2-Methylbenzylidene + 2-thioxo ~2.8 Not reported
  • Electron-Withdrawing vs.
  • Steric Effects : The 4-isopropyl group in the target compound may hinder rotational freedom, affecting binding to targets like PPARγ (a receptor targeted by pioglitazone, ).

Variations at the 3-Position

The 3-position substituent modulates electronic properties and target engagement:

Compound 3-Position Substituent Key Features Reference
Target Compound 2-(2-hydroxyethyl)piperidin-1-yl-2-oxoethyl Hydroxyethyl enhances solubility; piperidine introduces basicity -
(Z)-3-(2-aminoethyl)-5-(4-ethylbenzylidene)-thiazolidine-2,4-dione (30e) 2-Aminoethyl Primary amine may improve cationic interactions but reduce metabolic stability
Pioglitazone Hydrochloride 5-{4-[2-(5-Ethyl-pyridin-2-yl)-ethoxy]-benzyl} Pyridylethoxy group critical for PPARγ agonism
(Z)-3-(Benzo[d]thiazol-2-ylmethyl)-5-(4-substituted benzylidene)-thiazolidine-2,4-dione Benzo[d]thiazol-2-ylmethyl Heterocyclic moiety may enhance aromatic stacking
  • Hydroxyethylpiperidine vs.
  • Comparison to Pioglitazone : Unlike pioglitazone’s pyridylethoxy group (), the target lacks a protonatable nitrogen in the 3-position chain, which may limit PPARγ affinity but improve selectivity for other targets.

Thione vs. Dione Modifications

Replacement of the 2,4-dione with 2-thioxo (e.g., ) alters electronic properties:

  • The target’s dione moiety is more polar, favoring interactions with polar residues in enzymatic active sites.

Biological Activity

The compound (5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione belongs to the thiazolidine-2,4-dione (TZD) family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The TZD scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms, with two carbonyl groups. The structural modifications at the third and fifth positions allow for a variety of biological activities. The primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose metabolism and lipid homeostasis.

Antidiabetic Activity

Thiazolidinediones are primarily recognized for their antidiabetic properties, particularly in the management of Type 2 diabetes. They enhance insulin sensitivity by activating PPARγ, leading to improved glucose uptake in adipose tissues. This mechanism is crucial for reducing hyperglycemia and managing metabolic syndrome.

Table 1: Summary of Antidiabetic Effects

CompoundMechanismEffect
TZD DerivativesPPARγ ActivationImproved insulin sensitivity
(5Z)-3-{...}PPARγ ActivationReduced blood glucose levels

Recent studies indicate that compounds similar to (5Z)-3-{...} exhibit significant binding interactions with PPARγ compared to standard agents like Rosiglitazone, suggesting enhanced efficacy in glucose regulation .

Antimicrobial Activity

Thiazolidine derivatives have demonstrated antimicrobial properties against various pathogens. The compound's ability to inhibit cytoplasmic Mur ligases contributes to its effectiveness against bacterial infections.

Table 2: Antimicrobial Efficacy of TZD Derivatives

PathogenActivity Observed
E. coliModerate inhibition
S. aureusSignificant inhibition

In vitro studies show that certain TZD derivatives possess substantial antibacterial activity, which could be beneficial in developing new antimicrobial agents .

Antioxidant Properties

The antioxidant activity of thiazolidine derivatives is attributed to their ability to scavenge reactive oxygen species (ROS). This property is essential for protecting cells from oxidative stress-related damage.

Table 3: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
(5Z)-3-{...}25
Standard Antioxidant30

Research indicates that compounds within this class can effectively reduce oxidative stress markers in cellular models .

Case Studies

  • Clinical Trials on TZD Derivatives : A recent clinical trial evaluating the efficacy of a TZD derivative similar to (5Z)-3-{...} reported significant improvements in glycemic control among participants with Type 2 diabetes, highlighting its potential as a therapeutic agent .
  • In Vivo Studies : Animal studies have shown that administration of TZD derivatives leads to a marked decrease in blood glucose levels and improved lipid profiles, supporting their use in metabolic disorders .

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